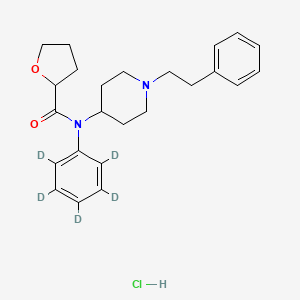![molecular formula C12H6N4O6S B15134396 6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)
6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBQX, known chemically as 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. This compound is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NBQX can be synthesized through a multi-step process involving the nitration of benzoquinoxaline derivatives followed by sulfonation. The reaction typically involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro and sulfonamide groups, respectively .
Industrial Production Methods
While specific industrial production methods for NBQX are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
NBQX undergoes various chemical reactions, including:
Oxidation: The nitro group in NBQX can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is the corresponding amino derivative of NBQX.
Substitution: Products vary depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
NBQX is extensively used in scientific research due to its ability to selectively block AMPA receptors. Some key applications include:
Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: Investigating the potential therapeutic effects of AMPA receptor antagonists in conditions such as epilepsy and neurodegenerative diseases.
Toxicology: Assessing the neuroprotective effects of NBQX in models of excitotoxicity and ischemia
Mecanismo De Acción
NBQX exerts its effects by competitively binding to the AMPA receptor, thereby preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces excitatory synaptic transmission, which can be beneficial in conditions characterized by excessive neuronal excitation .
Comparación Con Compuestos Similares
NBQX is often compared with other AMPA receptor antagonists such as:
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Another potent AMPA receptor antagonist with similar properties but different chemical structure.
DNQX (6,7-dinitroquinoxaline-2,3-dione): A structurally related compound that also inhibits AMPA receptors but with different selectivity and potency.
NBQX is unique due to its high selectivity and potency for AMPA receptors, making it a valuable tool in neuropharmacological research .
Propiedades
Fórmula molecular |
C12H6N4O6S |
|---|---|
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide |
InChI |
InChI=1S/C12H6N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H2,13,21,22) |
Clave InChI |
WRLIFEFFQLCCNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC3=NC(=O)C(=O)N=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


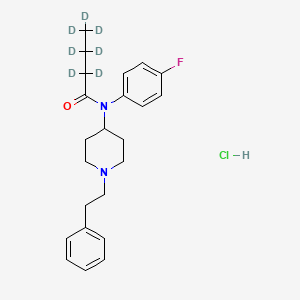
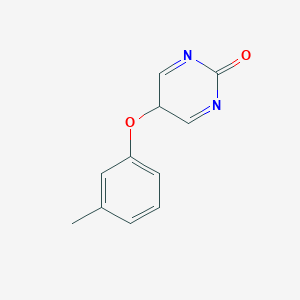
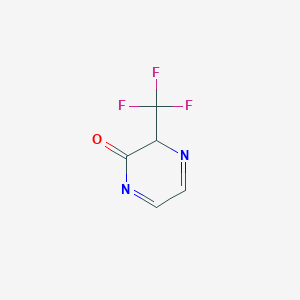
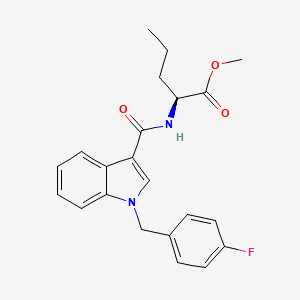
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
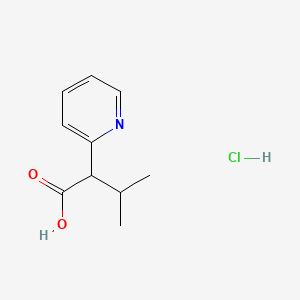

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate](/img/structure/B15134389.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
